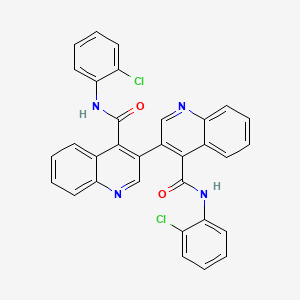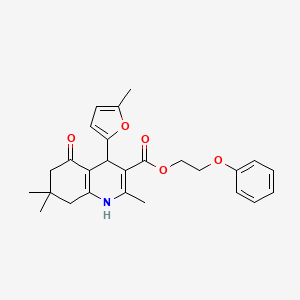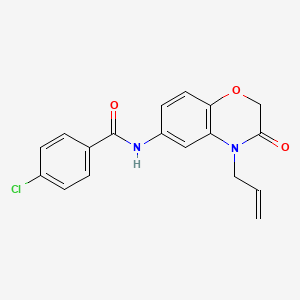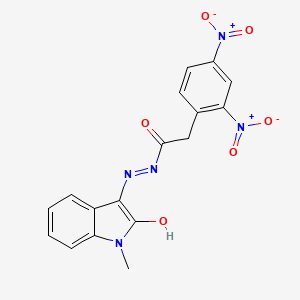
N,N'-bis(2-chlorophenyl)-3,3'-biquinoline-4,4'-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-bis(2-chlorophenyl)-3,3'-biquinoline-4,4'-dicarboxamide, commonly known as BBD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBD is a bidentate ligand that can form complexes with various metal ions, making it useful in catalysis and other chemical reactions.
作用機序
The mechanism of action of BBD as an anticancer agent involves its ability to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. By inhibiting the activity of this enzyme, BBD can prevent cancer cells from proliferating and induce apoptosis, or programmed cell death.
Biochemical and Physiological Effects
BBD has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of the cell cycle. In addition, BBD has been shown to have antioxidant properties, which may contribute to its potential as an anticancer agent.
実験室実験の利点と制限
One of the main advantages of using BBD in lab experiments is its ability to form stable complexes with various metal ions, making it useful in catalysis and other chemical reactions. However, one limitation of using BBD is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research involving BBD. One area of interest is the development of new synthetic methods for BBD and its derivatives, which could lead to the discovery of new materials with unique properties. Another area of interest is the investigation of the potential use of BBD as an anticancer agent in combination with other drugs or therapies. Additionally, further research is needed to fully understand the mechanism of action of BBD and its potential applications in other fields, such as catalysis and material science.
合成法
BBD can be synthesized through a multi-step process involving the reaction of 2-chlorobenzoic acid with 8-hydroxyquinoline, followed by the reaction of the resulting product with 2-chlorobenzoyl chloride. The final product is obtained through recrystallization and purification steps.
科学的研究の応用
BBD has been extensively studied for its potential applications in various fields, including catalysis, material science, and medicinal chemistry. BBD can form stable complexes with various metal ions, making it useful as a ligand in catalytic reactions. It has also been used as a building block for the synthesis of new materials, such as metal-organic frameworks. In medicinal chemistry, BBD has shown promising results as an anticancer agent, with potential applications in the treatment of various types of cancer.
特性
IUPAC Name |
N-(2-chlorophenyl)-3-[4-[(2-chlorophenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20Cl2N4O2/c33-23-11-3-7-15-27(23)37-31(39)29-19-9-1-5-13-25(19)35-17-21(29)22-18-36-26-14-6-2-10-20(26)30(22)32(40)38-28-16-8-4-12-24(28)34/h1-18H,(H,37,39)(H,38,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBFIUZKQRWRGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C3=C(C4=CC=CC=C4N=C3)C(=O)NC5=CC=CC=C5Cl)C(=O)NC6=CC=CC=C6Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-{1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B5235353.png)
![2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B5235360.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B5235374.png)
![3-methyl-N-[(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B5235381.png)

![4,4'-{carbonylbis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)methylene]}dibenzoic acid](/img/structure/B5235394.png)
![3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole](/img/structure/B5235414.png)
![(3aS*,6aR*)-3-[2-(2-pyridinyl)ethyl]-5-(1,3-thiazol-2-ylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5235420.png)


![N-{4-[(3,4,5-triethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5235448.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5235458.png)
